molecular formula C9H5Br2N B1517448 4,8-Dibromoquinoline CAS No. 1070879-31-0

4,8-Dibromoquinoline

Cat. No.: B1517448
CAS No.: 1070879-31-0
M. Wt: 286.95 g/mol
InChI Key: LNJMYWNYBSIPIS-UHFFFAOYSA-N
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Description

4,8-Dibromoquinoline is a useful research compound. Its molecular formula is C9H5Br2N and its molecular weight is 286.95 g/mol. The purity is usually 95%.
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Mechanism of Action

Quinolines are a class of organic compounds with a wide range of biological activities. They are often used in medicinal chemistry due to their diverse pharmacological properties such as antimalarial, antibacterial, antifungal, anticonvulsant, anti-inflammatory, antiprotozoal, anticholinesterase, and antiviral activities . Some quinoline derivatives have also been found to have anticancer properties .

Biochemical Analysis

Biochemical Properties

4,8-Dibromoquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been found to exhibit potent antifungal and antivirulence activity by targeting metal ion homeostasis . Specifically, this compound interacts with enzymes and proteins involved in metal ion regulation, such as cox17, ssa1, and aft2, which are related to copper and iron ion homeostasis . These interactions disrupt the normal functioning of these enzymes and proteins, leading to the inhibition of fungal growth and virulence.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the expression of key virulence factors in Candida albicans, such as hyphae and biofilm formation . This inhibition is crucial for preventing the invasion of host tissues and the subsequent damage to mucosal epithelia. Additionally, this compound’s impact on metal ion homeostasis affects cellular metabolism by altering the availability of essential metal ions required for various metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound exerts its effects by binding to specific enzymes and proteins involved in metal ion regulation, thereby inhibiting their activity . The inhibition of these enzymes leads to a disruption in metal ion homeostasis, which is essential for the survival and virulence of fungal pathogens. Furthermore, this compound’s ability to interfere with gene expression results in the downregulation of virulence factors, further contributing to its antifungal activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained antifungal activity . Prolonged exposure to this compound may lead to its gradual degradation, which could affect its efficacy. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent antifungal activity without causing significant toxic or adverse effects . At higher doses, this compound may exhibit toxic effects, including acute toxicity and damage to vital organs. It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential for adverse effects. Threshold effects and dose-response relationships should be carefully studied to ensure the safe and effective use of this compound in animal models.

Metabolic Pathways

This compound is involved in specific metabolic pathways that include interactions with enzymes and cofactors. This compound’s impact on metabolic flux and metabolite levels is closely related to its role in metal ion homeostasis By disrupting the normal functioning of enzymes involved in metal ion regulation, this compound affects the overall metabolic balance within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound’s localization and accumulation are critical factors that determine its efficacy and potential side effects . Studies have shown that this compound is transported across cellular membranes and distributed to specific cellular compartments where it exerts its effects. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence the subcellular localization of this compound, thereby affecting its efficacy. Detailed studies on the subcellular distribution and localization of this compound are necessary to fully understand its mode of action and optimize its use in biochemical research.

Properties

IUPAC Name

4,8-dibromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJMYWNYBSIPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653681
Record name 4,8-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-31-0
Record name Quinoline, 4,8-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dibromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.